2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide typically involves the reaction of 2-(2-methoxy-4-methylphenoxy)acetic acid with 4-phenoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products Formed
Oxidation: Formation of 2-(2-hydroxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide.
Reduction: Formation of 2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide may have several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-methoxyphenoxy)-N-(4-phenoxyphenyl)acetamide
- 2-(4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- 2-(2-methoxy-4-methylphenoxy)-N-phenylacetamide
Uniqueness
2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which may confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
771487-16-2 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylphenoxy)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C22H21NO4/c1-16-8-13-20(21(14-16)25-2)26-15-22(24)23-17-9-11-19(12-10-17)27-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3,(H,23,24) |
InChI Key |
WBUSHFBAANOAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC |
Origin of Product |
United States |
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